molecular formula C11H7Cl2NO2S B1523089 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1094457-01-8

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1523089
CAS RN: 1094457-01-8
M. Wt: 288.1 g/mol
InChI Key: UFZTUBKQFWBZHX-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 2,3-dichlorophenyl group. Additionally, the compound contains a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 2,3-dichlorophenyl group, and the carboxylic acid group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The presence of the electronegative chlorine atoms may also introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The aromatic ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, influencing its solubility and boiling point .

Scientific Research Applications

Chemical Characterization and Synthesis

  • Organotin(IV) Derivatives Synthesis : Organotin(IV) carboxylates of a derivative of 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and characterized, demonstrating potential antibacterial and antifungal activities (Ali et al., 2002).
  • Heterocycle Formation : The reaction of related compounds with active methylenes results in the formation of various heterocycles like pyrimidine and thiazole derivatives (Shibuya, 1984).

Biological Significance

  • Antimicrobial Agents : Certain derivatives of this compound have been synthesized as antimicrobial agents, showing moderate activity against bacterial and fungal strains (Sah et al., 2014).
  • Antiviral Activity : Synthesis of sulfonamide derivatives of a related compound revealed anti-tobacco mosaic virus activity (Chen et al., 2010).

Corrosion Inhibition

  • Iron Corrosion Inhibition : Computational studies on derivatives of this compound show potential as corrosion inhibitors for iron, with quantum chemical parameters supporting their efficacy (Kaya et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Researchers have synthesized various novel derivatives of thiazoles and dihydropyrimidinone with this compound, exploring their antibacterial and antifungal properties (Ashok et al., 2007).
  • Novel Quinolines and Thiazoles : From a derivative of this compound, new thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles were synthesized, indicating a wide range of potential applications (Datoussaid et al., 2012).

Analytical Studies

  • Electronic Structure and Spectral Features : Detailed study of 4-methylthiadiazole-5-carboxylic acid, a related compound, using density functional theory provided insights into its electronic structure and spectral features (Singh et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve further optimization of the compound and detailed studies of its mechanism of action .

properties

IUPAC Name

2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZTUBKQFWBZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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